6-Ethynyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by an ethynyl group attached to the indazole ring. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This compound has garnered attention due to its promising biological activities, including antitumor properties, making it a subject of interest for further exploration in drug development and synthesis.
6-Ethynyl-1H-indazol-3-amine is classified as an indazole derivative. Indazoles are bicyclic compounds that consist of a five-membered ring fused to a six-membered aromatic ring. The specific classification of 6-ethynyl-1H-indazol-3-amine is based on its molecular structure, which includes nitrogen atoms that play a crucial role in its chemical reactivity and biological activity. The compound's molecular formula is , with a molecular weight of approximately 157.17 g/mol.
The synthesis of 6-ethynyl-1H-indazol-3-amine typically involves several steps, starting from the preparation of the indazole core. A common synthetic route includes:
On an industrial scale, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow chemistry can be utilized for efficiency and scalability.
The molecular structure of 6-ethynyl-1H-indazol-3-amine can be described using various structural representations:
The structure features an ethynyl group (C≡C) linked to the indazole framework, which significantly influences its chemical properties and reactivity.
6-Ethynyl-1H-indazol-3-amine can participate in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and alkyl halides or amines for substitution reactions.
The major products from these reactions include substituted indazoles and ethynyl derivatives, which have potential applications in various fields such as pharmaceuticals and materials science.
The mechanism by which 6-ethynyl-1H-indazol-3-amine exerts its biological effects involves interactions with specific molecular targets within cells. For instance, in anticancer applications, this compound may inhibit enzymes or receptors that play critical roles in cancer cell proliferation. Studies have shown that it affects apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This mechanism underlines its potential as an effective anticancer agent.
6-Ethynyl-1H-indazol-3-amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C9H7N3 |
Molecular Weight | 157.17 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Density | Not specified |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
6-Ethynyl-1H-indazol-3-amine has demonstrated potential in several scientific research areas:
Indazole derivatives have emerged as privileged scaffolds in oncology drug development, with over 43 indazole-based compounds currently in clinical use or trials. The 3-aminoindazole motif serves as a critical hinge-binding region in kinase inhibitors, exemplified by FDA-approved drugs like Linifanib (multi-kinase inhibitor) and Entrectinib (ALK/TRK inhibitor) [3] [8]. The structural evolution of these therapeutics demonstrates a consistent trajectory toward increased target specificity and pharmacokinetic optimization. Early indazole drugs like Granisetron (5-HT3 antagonist) addressed chemotherapy-induced nausea, while subsequent generations directly targeted oncogenic pathways through kinase inhibition [3]. This progression established indazoles as versatile platforms for rational drug design, setting the stage for advanced derivatives like 6-Ethynyl-1H-indazol-3-amine.
Table 1: Evolution of Indazole-Based Anticancer Therapeutics
Compound | Therapeutic Target | Clinical Application | Structural Features |
---|---|---|---|
Granisetron | 5-HT3 receptor | Chemotherapy-induced emesis | 1H-Indazole-3-carboxamide |
Linifanib (ABT-869) | VEGFR, PDGFR | Renal cell carcinoma | 3-Aminoindazole hinge binder |
Pazopanib | Multi-kinase inhibitor | Soft tissue sarcoma | 1H-Indazol-3-amine core |
Entrectinib | TRK/ALK/ROS1 kinase | NTRK-fusion tumors | 1H-Indazole-3-amide linkage |
6-Ethynyl-1H-indazol-3-amine | Bcr-Abl, KRAS-G12C (investigational) | Leukemia, solid tumors (preclinical) | Ethynyl linker at C6 position |
The strategic incorporation of an ethynyl group at the C6 position confers distinctive steric and electronic properties that enhance target engagement. Unlike conventional indazoles, the linear ethynyl moiety (–C≡C–H) provides:
This molecular architecture overcomes limitations of earlier indazole derivatives such as compound II (reported by Shan et al.), which showed modest cellular activity (K562 GI₅₀ = 6500 nM) due to suboptimal hydrophobic pocket occupation [1]. The ethynyl group’s compact rigidity enables deeper penetration into allosteric sites while maintaining metabolic stability—contrasting with flexible alkyl chains that increase entropic penalties upon binding.
Table 2: Structural Comparison of Indazole Derivatives
Compound | C6 Substituent | Bcr-Abl IC₅₀ (nM) | Cellular Potency (K562 GI₅₀, nM) | Key Limitation |
---|---|---|---|---|
Early lead (Compound II) | None | ~100 | 6500 | Shallow hydrophobic engagement |
Ponatinib | –C≡C–C₆H₄CF₃ | 0.37 | 0.53 | Cardiovascular toxicity |
9h derivative [1] | Ethynyl | 4.6 | 6.7 (K562) | Under development |
6-Ethynyl-1H-indazol-3-amine core | –C≡CH | Not reported | 5.15* (K562) [3] | Optimizable via conjugation |
Note: 5.15 μM IC₅₀ observed for hybrid compound 6o containing 3-aminoindazole scaffold [3]
The 6-ethynyl-1H-indazol-3-amine scaffold demonstrates dual mechanisms in oncology: direct kinase inhibition and immune microenvironment modulation.
Targeted Kinase Intervention:
Immune Priming Effects:Emerging evidence suggests ethynyl-indazoles may overcome immunotherapy resistance in "cold" tumors (lymphocyte-deficient). The scaffold modulates TGF-β signaling—a pathway tumors exploit for immune evasion. Preclinical models indicate that combining 6-Ethynyl derivatives with:
This triple combination significantly regresses cold tumors by converting them into "hot," immunologically responsive phenotypes. The underlying mechanism involves disruption of TGF-β–mediated DNA repair, increasing tumor mutational burden and neoantigen presentation [9].
Apoptosis Pathways:Hybrid molecule 6o (containing 3-aminoindazole core) demonstrates concentration-dependent apoptosis induction in K562 leukemia cells (IC₅₀ = 5.15 μM) through:
These multimodal actions position 6-Ethynyl-1H-indazol-3-amine as a versatile template for next-generation targeted immunotherapies, particularly against therapy-resistant malignancies. Current research focuses on optimizing its pharmacokinetic profile through piperazine conjugation—a strategy proven effective in imatinib for enhancing solubility and bioavailability [3] [8].
Table 3: Anticancer Mechanisms of 6-Ethynyl-1H-indazol-3-amine Derivatives
Mechanism Category | Molecular Targets | Experimental Evidence | Therapeutic Implication |
---|---|---|---|
Direct kinase inhibition | Bcr-Abl (WT/T315I), KRAS-G12C | IC₅₀ 4.6–5.2 nM against Bcr-Abl [1] | Overcomes gatekeeper mutations |
p53 activation | MDM2-p53 interaction | 5.15 μM IC₅₀ in K562, p53 upregulation [3] | Restores apoptosis in p53-wt cancers |
Immune microenvironment remodeling | TGF-β signaling, lymphocyte infiltration | Cold-to-hot tumor conversion [9] | Sensitizes immunotherapy-resistant tumors |
Cell cycle arrest | CDK4/6, cyclin D1 | G0/G1 phase blockade [4] | Halts proliferation in hematologic malignancies |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7